

Egfr-IN-140: A Fourth-Generation Inhibitor Targeting EGFR Resistance Mutations

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Egfr-IN-140**, a novel, potent, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. **Egfr-IN-140**, also identified as Compound 31, has demonstrated significant activity against wild-type EGFR and, more critically, against clinically relevant resistance mutations that arise during cancer therapy.[1][2] This document details the mechanism of action of **Egfr-IN-140**, its target pathway, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization.

Core Properties of Egfr-IN-140

Egfr-IN-140 is a small molecule tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous generations of EGFR inhibitors.[2] It exhibits a reversible binding mechanism and is particularly effective against the challenging L858R/T790M/C797S and del19/T790M/C797S EGFR mutations, which confer resistance to third-generation TKIs like osimertinib.[1][2] The development of **Egfr-IN-140** was facilitated by a physics-based, computationally driven drug discovery platform.[2]

Quantitative Data Summary

The inhibitory activity of **Egfr-IN-140** has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.



Target	Assay Type	Metric	Value (nM)
EGFR Wild-Type	Biochemical	Ki	0.95
EGFR L858R/T790M/C797S	Biochemical	Ki	2.1
EGFR del19/T790M/C797S	Cellular (Ba/F3)	IC50	56.9

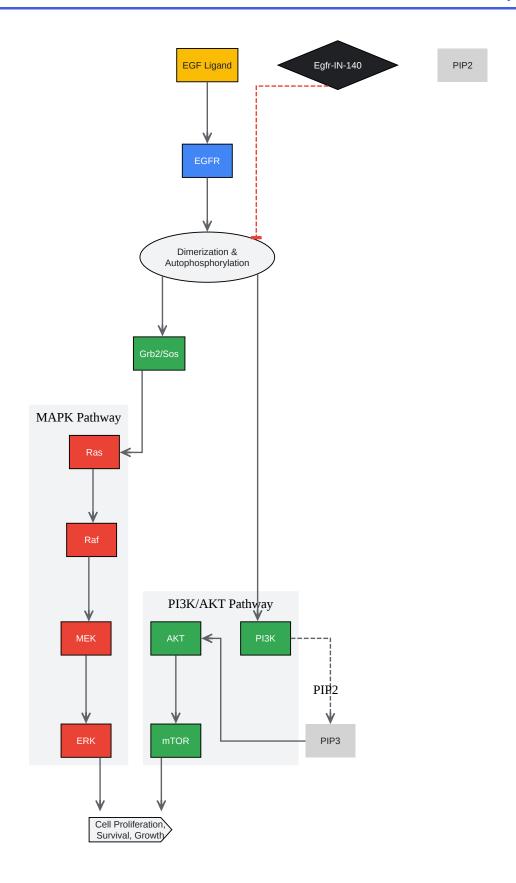
The EGFR Signaling Pathway: The Target of Egfr-IN-140

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4] These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.

Egfr-IN-140 exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. Its high potency against the C797S mutant is significant because this mutation alters the covalent binding site for third-generation irreversible inhibitors.





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EGFR Signaling Pathway and Inhibition by Egfr-IN-140.



Experimental Protocols

The characterization of **Egfr-IN-140** involves standard biochemical and cell-based assays to determine its potency and selectivity. Below are detailed methodologies for the key experiments cited.

EGFR Kinase Assay (Determination of K_i)

This biochemical assay measures the direct inhibitory effect of **Egfr-IN-140** on the enzymatic activity of purified EGFR protein (wild-type and mutants).

Materials:

- Recombinant human EGFR kinase domain (wild-type or mutant)
- ATP (Adenosine triphosphate)
- Poly (Glu, Tyr) 4:1 peptide substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Egfr-IN-140 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well white plates

Procedure:

- Prepare serial dilutions of Egfr-IN-140 in the assay buffer.
- Add a fixed concentration of the EGFR enzyme to each well of the 384-well plate.
- Add the diluted Egfr-IN-140 to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.



- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. Luminescence is measured using a plate reader.
- The data are then plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
- The K_i value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay relative to its K_m.

Ba/F3 Cell Proliferation Assay (Determination of IC50)

This cell-based assay assesses the ability of **Egfr-IN-140** to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.

Materials:

- Ba/F3 (murine pro-B) cells engineered to express human EGFR del19/T790M/C797S.
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Egfr-IN-140 stock solution (in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
- 96-well clear-bottom white plates.

Procedure:

- Culture the engineered Ba/F3 cells in the absence of IL-3 to ensure their proliferation is dependent on the expressed EGFR mutant.
- Seed the cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
- Prepare serial dilutions of Egfr-IN-140 in the culture medium.



- Add the diluted compound to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, equilibrate the plates to room temperature.
- Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
- Measure the luminescence using a plate reader.
- Plot the cell viability against the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.



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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
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